molecular formula C20H23N3O4 B14087452 benzyl (S)-(5-amino-1-(benzylamino)-1,5-dioxopentan-2-yl)carbamate

benzyl (S)-(5-amino-1-(benzylamino)-1,5-dioxopentan-2-yl)carbamate

Cat. No.: B14087452
M. Wt: 369.4 g/mol
InChI Key: WBPJQMACTQCMCW-KRWDZBQOSA-N
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Description

Benzyl (S)-(5-amino-1-(benzylamino)-1,5-dioxopentan-2-yl)carbamate is a complex organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by its unique structure, which includes both benzyl and amino groups, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (S)-(5-amino-1-(benzylamino)-1,5-dioxopentan-2-yl)carbamate typically involves the reaction of benzyl chloroformate with an appropriate amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as palladium on carbon (Pd-C) can facilitate the hydrogenation steps, while automated systems can control the reaction parameters to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl (S)-(5-amino-1-(benzylamino)-1,5-dioxopentan-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl (S)-(5-amino-1-(benzylamino)-1,5-dioxopentan-2-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a drug delivery agent.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of benzyl (S)-(5-amino-1-(benzylamino)-1,5-dioxopentan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites on enzymes, inhibiting their activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (S)-(5-amino-1-(benzylamino)-1,5-dioxopentan-2-yl)carbamate is unique due to its dual benzyl and amino functionalities, which provide versatility in chemical reactions and applications. Its ability to act as both a protecting group and a reactive intermediate makes it valuable in various fields of research and industry .

Properties

Molecular Formula

C20H23N3O4

Molecular Weight

369.4 g/mol

IUPAC Name

benzyl N-[(2S)-5-amino-1-(benzylamino)-1,5-dioxopentan-2-yl]carbamate

InChI

InChI=1S/C20H23N3O4/c21-18(24)12-11-17(19(25)22-13-15-7-3-1-4-8-15)23-20(26)27-14-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H2,21,24)(H,22,25)(H,23,26)/t17-/m0/s1

InChI Key

WBPJQMACTQCMCW-KRWDZBQOSA-N

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)[C@H](CCC(=O)N)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(CCC(=O)N)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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